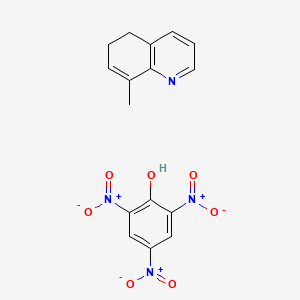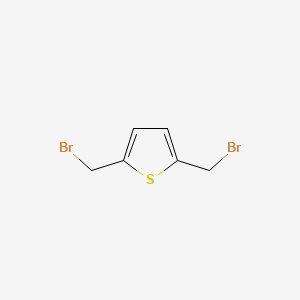
1,2-Diiodopiperidine--lead (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diiodopiperidine–lead (1/1) is a compound that consists of a piperidine ring substituted with iodine atoms at the 1 and 2 positions, and it forms a complex with lead in a 1:1 ratio. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields of chemistry and pharmacology due to their unique structural and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodopiperidine–lead (1/1) typically involves the iodination of piperidine followed by complexation with lead. One common method is the direct iodination of piperidine using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of 1,2-Diiodopiperidine–lead (1/1) may involve a continuous flow process where piperidine is iodinated in a reactor, and the resulting 1,2-diiodopiperidine is subsequently reacted with a lead salt, such as lead acetate or lead nitrate, to form the desired complex. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
化学反应分析
Types of Reactions
1,2-Diiodopiperidine–lead (1/1) can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form piperidine or other partially iodinated derivatives.
Complexation Reactions: The lead component can form complexes with other ligands, potentially altering the reactivity of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Complexation: Various ligands like phosphines, amines, or carboxylates in aqueous or organic solvents.
Major Products
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of piperidine or partially iodinated piperidine.
Complexation: Formation of new lead complexes with different ligands.
科学研究应用
1,2-Diiodopiperidine–lead (1/1) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other piperidine derivatives and lead-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of lead-based pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
作用机制
The mechanism of action of 1,2-Diiodopiperidine–lead (1/1) involves its interaction with biological molecules and cellular components. The iodine atoms can participate in halogen bonding, while the lead component can interact with various enzymes and proteins, potentially inhibiting their function. The compound may also generate reactive iodine species, contributing to its biological activity.
相似化合物的比较
Similar Compounds
1,2-Diiodopiperidine: Lacks the lead component but shares similar iodination properties.
Lead(II) acetate: Contains lead but lacks the piperidine structure.
1,2-Dibromopiperidine: Similar structure with bromine instead of iodine.
Uniqueness
1,2-Diiodopiperidine–lead (1/1) is unique due to the combination of iodinated piperidine and lead, which imparts distinct chemical and biological properties
属性
CAS 编号 |
61623-51-6 |
|---|---|
分子式 |
C5H9I2NPb |
分子量 |
544 g/mol |
InChI |
InChI=1S/C5H9I2N.Pb/c6-5-3-1-2-4-8(5)7;/h5H,1-4H2; |
InChI 键 |
LELQTURCJYAVOL-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)I)I.[Pb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


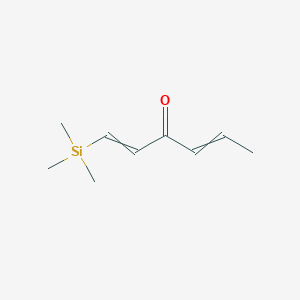
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
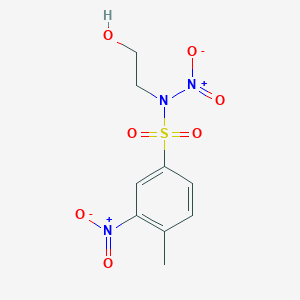
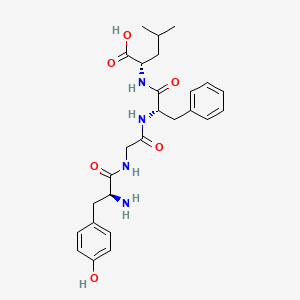


![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)
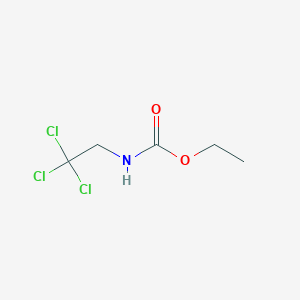
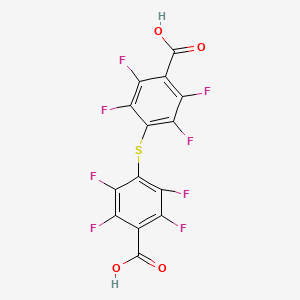
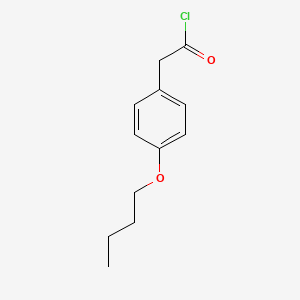
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
